molecular formula C14H13ClO2 B5713741 [4-[(3-Chlorophenyl)methoxy]phenyl]methanol

[4-[(3-Chlorophenyl)methoxy]phenyl]methanol

Cat. No.: B5713741
M. Wt: 248.70 g/mol
InChI Key: AAHKTJVLFUYJHF-UHFFFAOYSA-N
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Description

[4-[(3-Chlorophenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxyphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(3-Chlorophenyl)methoxy]phenyl]methanol typically involves the reaction of 3-chlorophenol with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-[(3-Chlorophenyl)methoxy]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of [4-[(3-Chlorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [4-Chloromethyl-phenyl]methanol
  • [2-bromo-4-chlorophenyl]phenylmethanol

Comparison:

  • [4-[(3-Chlorophenyl)methoxy]phenyl]methanol is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can influence its reactivity and biological activity.
  • Compared to [4-Chloromethyl-phenyl]methanol, the methoxy group in this compound can enhance its solubility and potentially alter its interaction with biological targets.
  • The presence of a bromine atom in [2-bromo-4-chlorophenyl]phenylmethanol can significantly affect its chemical properties and reactivity compared to this compound.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHKTJVLFUYJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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